2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

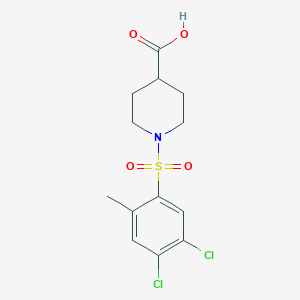

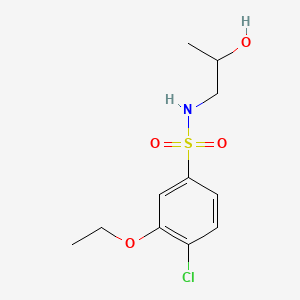

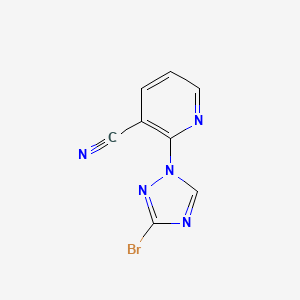

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring and a 1,2,4-triazole ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is often used as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” were not found, 1,2,4-triazoles can be synthesized from various ester ethoxycarbonylhydrazones with several primary amines .

科学研究应用

抑制机制和动力学研究

2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-3-碳腈及其衍生物已广泛研究其抑制机制,尤其是在酶抑制的背景下。例如,类似FYX-051的衍生物对黄嘌呤氧化还原酶(XOR)表现出强效抑制作用,既竞争性又基于机制的抑制。这些化合物与XOR形成紧密的复合物,表明在治疗高尿酸血症等疾病中具有潜在应用(Matsumoto et al., 2011)。

杂环化和结构分析

该化合物的用途延伸到合成新颖杂环结构。研究表明,吡啶-2-甲醛衍生物中的取代基,包括2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-3-碳腈,影响它们的杂环化,导致1,2,4-三嗪和三嗪氧化物的形成。这凸显了它在创造具有潜在药物应用的复杂有机分子方面的相关性(Krinochkin et al., 2017)。

抗菌活性

另一个重要的应用领域是开发抗微生物药剂。从2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈合成的衍生物已经评估其抗菌活性,表现出对一系列需氧和厌氧细菌的有效性。这表明有潜力开发新的抗生素或消毒剂(Bogdanowicz等,2013)。

合成方法和化学性质

该化学物质作为合成复杂分子(如激酶抑制剂)的前体。为这些抑制剂开发可扩展的合成方法凸显了该化合物在药物发现和开发过程中的重要性,为有效生产临床相关化合物提供了途径(Arunachalam et al., 2019)。

X射线晶体学和分子结构

研究还关注通过X射线晶体学等技术阐明相关化合物的分子结构,从而洞察其结构特征和分子水平上的潜在相互作用。这对于理解该化合物在各种化学反应和潜在生物相互作用中的行为至关重要(El-Kurdi et al., 2021)。

未来方向

作用机制

Target of Action

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a derivative of 1,2,4-triazole. The 1,2,4-triazole derivatives are known to bind with high affinity to multiple receptors . They are used as ligands for transition metals to create coordination complexes .

Mode of Action

1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets by accepting and transferring acyl groups, leading to changes in the biochemical reactions.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and have downstream effects on a variety of biological processes.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of oxygen.

属性

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDVIUDBYQGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。